molecular formula C10H11Cl2NO B186071 N-(3,4-dichlorophenyl)-2-methylpropanamide CAS No. 882-14-4

N-(3,4-dichlorophenyl)-2-methylpropanamide

Cat. No. B186071
CAS RN: 882-14-4
M. Wt: 232.1 g/mol
InChI Key: VVFDYYARGWIPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in the agricultural industry to control broadleaf weeds. DCPA belongs to the family of acetanilide herbicides and is known for its high selectivity towards weed control.

Mechanism Of Action

DCPA acts by inhibiting the synthesis of fatty acids in the target plants. It interferes with the activity of the enzyme acetyl-coenzyme A carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which ultimately kills the plant.

Biochemical And Physiological Effects

DCPA has been found to have low toxicity to mammals and birds. However, it may cause skin irritation and eye damage in humans. In plants, DCPA has been found to cause chlorosis, necrosis, and stunting of growth.

Advantages And Limitations For Lab Experiments

DCPA is a widely used herbicide in the agricultural industry due to its high selectivity towards weed control. It is also relatively inexpensive and easy to apply. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater.

Future Directions

1. Development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact.
2. Investigation of the effects of DCPA on soil microorganisms and soil health.
3. Study of the potential of DCPA as a tool for weed management in organic farming systems.
4. Investigation of the mechanisms underlying the selectivity of DCPA towards broadleaf weeds.
5. Study of the potential of DCPA as a tool for weed control in urban environments.
In conclusion, DCPA is a widely used herbicide in the agricultural industry that has been extensively studied for its herbicidal properties and its effects on the environment. It acts by inhibiting the synthesis of fatty acids in the target plants and has low toxicity to mammals and birds. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater. Future research directions include the development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact, investigation of the effects of DCPA on soil microorganisms and soil health, and study of the potential of DCPA as a tool for weed control in urban environments.

Synthesis Methods

DCPA can be synthesized by reacting 3,4-dichloroaniline with 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields DCPA as a white crystalline solid.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. DCPA is commonly used in the production of crops such as potatoes, carrots, and onions.

properties

CAS RN

882-14-4

Product Name

N-(3,4-dichlorophenyl)-2-methylpropanamide

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)

InChI Key

VVFDYYARGWIPOT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Other CAS RN

882-14-4

Origin of Product

United States

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